(2S)-2-[[2-(Methylazaniumyl)acetyl]amino]-3-phenylpropanoate (2S)-2-[[2-(Methylazaniumyl)acetyl]amino]-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 17123-28-3
VCID: VC0179772
InChI: InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES: C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-]
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

(2S)-2-[[2-(Methylazaniumyl)acetyl]amino]-3-phenylpropanoate

CAS No.: 17123-28-3

Main Products

VCID: VC0179772

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

(2S)-2-[[2-(Methylazaniumyl)acetyl]amino]-3-phenylpropanoate - 17123-28-3

CAS No. 17123-28-3
Product Name (2S)-2-[[2-(Methylazaniumyl)acetyl]amino]-3-phenylpropanoate
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name (2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Standard InChIKey ZAFCADKAZRAFFU-JTQLQIEISA-N
Isomeric SMILES C[NH2+]CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-]
SMILES C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-]
Canonical SMILES C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-]
PubChem Compound 7020636
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator